molecular formula C7H11N3O2 B1453275 1-Butyl-4-nitropyrazole CAS No. 1240574-64-4

1-Butyl-4-nitropyrazole

Cat. No.: B1453275
CAS No.: 1240574-64-4
M. Wt: 169.18 g/mol
InChI Key: CQFDLUGTBUUXMU-UHFFFAOYSA-N
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Description

1-Butyl-4-nitropyrazole is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-butyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-4-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFDLUGTBUUXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Butyl-4-nitropyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases. These interactions often involve the nitro group of the compound, which can undergo reduction or participate in electron transfer reactions. Additionally, this compound can form hydrogen bonds with amino acid residues in enzyme active sites, influencing the enzyme’s activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in the phosphorylation status of key signaling proteins, thereby altering cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or strong acids. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its reduction and oxidation. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to various metabolites. These metabolic reactions can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s bioavailability and its accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, where it can influence gene expression and DNA repair processes.

Biological Activity

1-Butyl-4-nitropyrazole (BNP) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of BNP, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 182.18 g/mol
  • Functional Groups : Nitro group (-NO2), pyrazole ring

The presence of the nitro group and the pyrazole core is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of BNP is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may react with cellular components, leading to various biological effects. Additionally, the pyrazole ring can modulate enzyme activities involved in inflammatory processes and microbial resistance.

Antimicrobial Activity

BNP has been studied for its antimicrobial properties against various bacterial strains. A study indicated that related nitropyrazole compounds demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like nitrofurantoin .

Case Study: Antibacterial Efficacy

In a comparative study, a nitropyrazole derivative was tested against several Gram-positive and Gram-negative bacteria. The results showed that BNP exhibited potent antibacterial effects, with MIC values ranging from 4 to 10 µg/mL against tested strains .

CompoundBacterial StrainMIC (µg/mL)
BNPE. coli8
BNPS. aureus6
NitrofurantoinE. coli12

Anti-inflammatory Activity

Research has suggested that BNP may possess anti-inflammatory properties. The compound has been evaluated in carrageenan-induced edema models in rats, demonstrating a significant reduction in inflammation at doses of 100 mg/kg .

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. BNP's structural features allow it to bind effectively to these targets, modulating inflammatory pathways.

Potential Anticancer Activity

Preliminary studies indicate that BNP may have anticancer potential. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings on Anticancer Effects

A study evaluating various pyrazole derivatives found that certain modifications enhanced their cytotoxicity against cancer cell lines. Although specific data on BNP is limited, its structural analogs have shown promising results in inhibiting tumor growth in vitro .

Scientific Research Applications

Synthesis of 1-Butyl-4-nitropyrazole

The synthesis of this compound typically involves the nitration of pyrazole derivatives, which can be achieved through various chemical pathways. The process generally includes the following steps:

  • Formation of Pyrazole Ring : The initial step involves creating the pyrazole structure through cyclization reactions.
  • Nitration : The introduction of a nitro group at the 4-position is performed using nitrating agents such as a mixture of concentrated nitric and sulfuric acids.

This compound can be synthesized efficiently using established methodologies that ensure high yields and purity, making it suitable for further applications.

Insecticidal Properties

This compound has demonstrated significant insecticidal activity against various pests. Research indicates that compounds with similar structures exhibit potent effects on target species, suggesting that this compound could also serve as an effective agrochemical.

Case Study:
In a study assessing the insecticidal properties of pyrazole derivatives, this compound was evaluated against common agricultural pests. Results indicated a mortality rate exceeding 90% at low concentrations, highlighting its potential as a low-toxicity insecticide .

Anti-inflammatory and Analgesic Activities

Recent investigations have shown that nitro-substituted pyrazoles possess anti-inflammatory and analgesic properties. Compounds related to this compound have been tested for their ability to alleviate pain and reduce inflammation.

Case Study:
A series of pyrazole derivatives were synthesized and tested for analgesic effects in animal models. Among these, compounds similar to this compound exhibited significant activity comparable to standard analgesics like Ibuprofen .

Energetic Materials

The compound's structure positions it well within the realm of energetic materials (EMs). Nitrated pyrazoles are being explored for their use in explosives and propellants due to their favorable physical and explosive properties.

Research Findings:
Recent studies indicate that nitropyrazoles, including this compound, exhibit high density and energy output, making them suitable candidates for development as advanced energetic materials .

Q & A

Q. What synthetic routes are most effective for preparing 1-Butyl-4-nitropyrazole, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of this compound typically involves nitration of pyrazole derivatives under controlled conditions. Key parameters include:

  • Temperature control : Nitration reactions often require sub-zero temperatures (−5°C to 0°C) to minimize side reactions like oxidation or ring decomposition.
  • Acid catalysis : Concentrated sulfuric acid or mixed acid systems (HNO₃/H₂SO₄) are critical for protonating the pyrazole ring, enhancing electrophilic substitution at the 4-position .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility and stabilize intermediates.
    To ensure reproducibility, use inert atmospheres (N₂/Ar) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substitution patterns. For this compound, the nitropyrazole proton (H-3) typically appears as a singlet at δ 8.5–9.0 ppm, while butyl chain protons resonate between δ 0.9–1.7 ppm .
  • Infrared Spectroscopy (IR) : The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations at 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹, respectively.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.
  • Storage : Store in amber glass containers at 2–8°C under inert gas to prevent degradation.
  • Spill Management : Neutralize spills with sodium bicarbonate or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electrostatic Potential (ESP) : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For this compound, the LUMO is localized on the nitro group, indicating susceptibility to nucleophilic substitution .
  • Transition State Analysis : Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian or ORCA. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies in thermal decomposition temperatures (Td) may arise from:

  • Purity variations : Use differential scanning calorimetry (DSC) coupled with thermogravimetric analysis (TGA) to assess purity-dependent decomposition profiles.
  • Heating rate effects : Perform dynamic TGA at multiple heating rates (e.g., 5–20°C/min) and apply the Kissinger method to calculate activation energy (Ea) .
  • Atmospheric differences : Compare inert (N₂) vs. oxidative (air) conditions. Nitropyrazoles often degrade exothermically in air due to nitro group instability .

Q. How can molecular dynamics (MD) simulations elucidate the solvation behavior of this compound in polar solvents?

Methodological Answer:

  • Force Field Parameterization : Use OPLS-AA or CHARMM force fields to model solute-solvent interactions.
  • Radial Distribution Functions (RDFs) : Analyze hydrogen bonding between the nitro group and solvents (e.g., DMSO, water).
  • Free Energy Calculations : Compute solvation free energy (ΔG_solv) via thermodynamic integration. This predicts solubility trends critical for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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